

Spectroscopic Characterization of 5-Bromo-2-butyl-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-butyl-2H-indazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-butyl-2H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for N-substituted 5-bromoindazoles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.

Introduction to 5-Bromo-2-butyl-2H-indazole

Indazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the indazole core can significantly influence the molecule's physicochemical properties and biological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the molecular properties of newly synthesized batches of **5-Bromo-2-butyl-2H-indazole**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-butyl-2H-indazole**. These predictions are based on the analysis of known spectroscopic data for similar

2-alkyl-5-bromo-2H-indazoles and general principles of NMR, IR, and MS.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-2-butyl-2H-indazole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.10	s	-	1H	H-3
~7.75	d	~1.8	1H	H-4
~7.50	d	~9.0	1H	H-7
~7.30	dd	~9.0, 1.8	1H	H-6
~4.30	t	~7.5	2H	N-CH ₂ -
~1.85	m	-	2H	-CH ₂ -CH ₂ -CH ₂ - CH ₃
~1.40	m	-	2H	-CH ₂ -CH ₂ -CH ₃
~0.95	t	~7.4	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Bromo-2-butyl-2H-indazole**

Chemical Shift (δ , ppm)	Assignment
~150.0	C-7a
~128.0	C-3
~125.0	C-6
~123.0	C-4
~121.0	C-3a
~115.0	C-5
~110.0	C-7
~52.0	N-CH ₂ -
~31.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~20.0	-CH ₂ -CH ₂ -CH ₃
~13.8	-CH ₃

Table 3: Predicted IR Absorption Data for **5-Bromo-2-butyl-2H-indazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch
~1620, ~1500	Medium-Strong	C=C Aromatic Ring Stretch
~1465	Medium	C-H Bend (Aliphatic)
~1380	Medium	C-H Bend (Aliphatic)
~1250	Medium-Strong	C-N Stretch
~880	Strong	C-H Out-of-plane Bend
~600	Medium-Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-2-butyl-2H-indazole**

m/z	Relative Intensity (%)	Assignment
252/254	~1:1	$[M]^+$, $[M+2]^+$ (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
196/198	Variable	$[M - \text{C}_4\text{H}_8]^+$
171	Variable	$[M - \text{Br}]^+$
116	Variable	[Indazole] $^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH , CH_2 , CH_3).

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

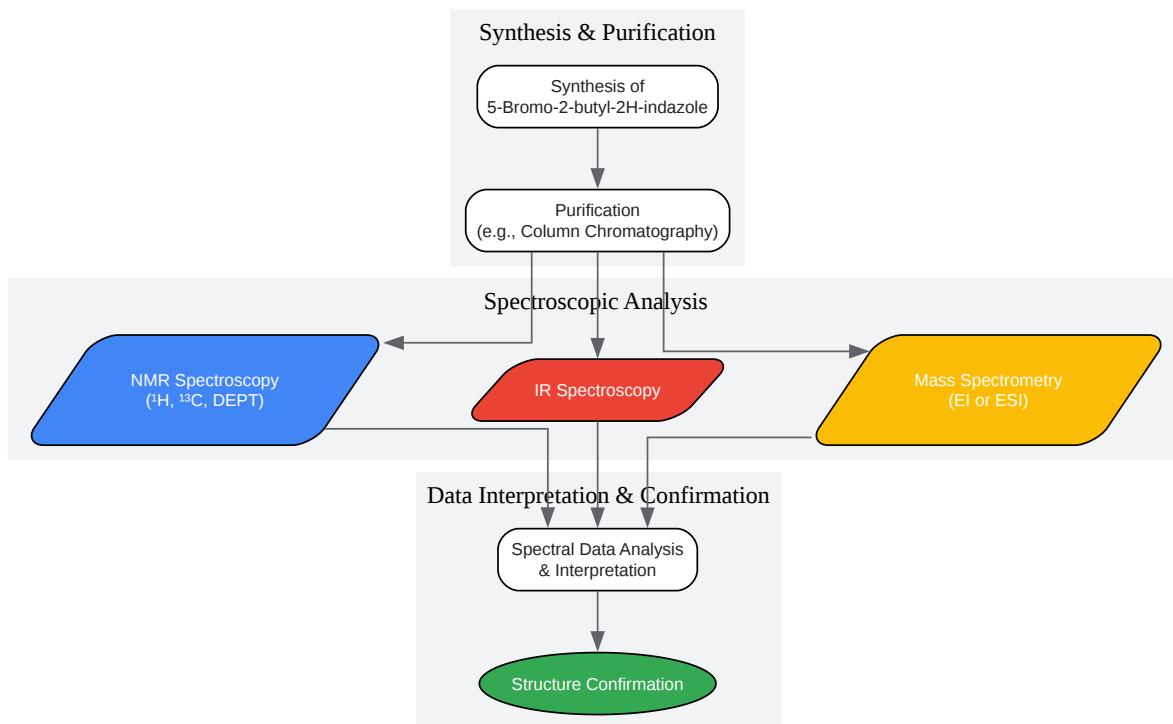
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum is typically recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Data Acquisition: For EI, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition. The presence of bromine is readily identified by the characteristic M^+ and M^{+2} isotopic pattern with an approximate 1:1 ratio.[\[1\]](#)[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **5-Bromo-2-butyl-2H-indazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Bromo-2-butyl-2H-indazole**.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Bromo-2-butyl-2H-indazole** and the experimental procedures for their determination. Researchers are encouraged to acquire and interpret their own data for definitive structural confirmation.

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References

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